![molecular formula C13H20N2O2 B2783159 Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2112771-11-4](/img/structure/B2783159.png)

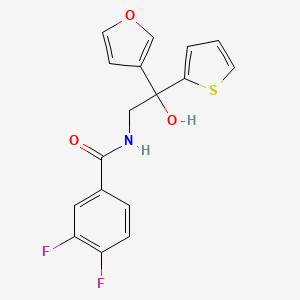

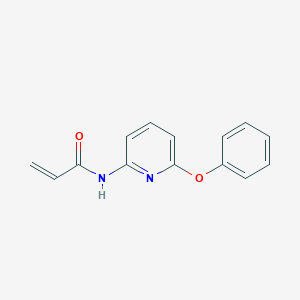

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, also known as TBOA, is a compound that has gained significant attention in scientific research due to its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in synaptic transmission and plasticity. The inhibition of glutamate transporters by TBOA can lead to an increase in extracellular glutamate levels, which can have various effects on neuronal function and behavior.

科学的研究の応用

Synthesis and Molecular Structure

The synthesis of related spirocyclic and bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves intramolecular lactonization reactions. These compounds are characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. The structural analysis reveals features like monoclinic space groups and the presence of lactone moieties and piperidine rings, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and synthesis (T. Moriguchi et al., 2014).

Synthetic Routes and Applications

Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases efficient and scalable synthetic routes to bifunctional compounds. These methods provide a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems, indicating the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of new organic molecules with diverse applications (M. Meyers et al., 2009).

Photochemical and Thermal Rearrangements

The study of photochemical and thermal rearrangement of oxaziridines, including compounds similar to tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, provides insights into the stereoelectronic control theory. These rearrangements are critical for understanding the regioselectivities observed in such processes, which can be applied to develop new synthetic methodologies and enhance the efficiency of existing ones (A. Lattes et al., 1982).

Asymmetric Synthesis and Alkaloid Derivation

The asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, involves ring-closing iodoamination of related compounds. This demonstrates the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of complex natural products and alkaloids, which are of significant interest in medicinal chemistry and drug development (E. Brock et al., 2012).

特性

IUPAC Name |

tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZBVAGMZJVHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC12CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2783076.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)

![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)